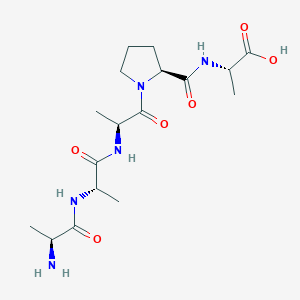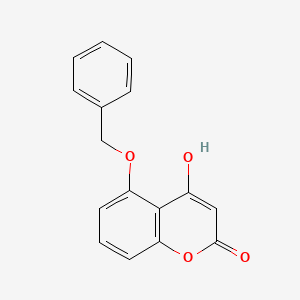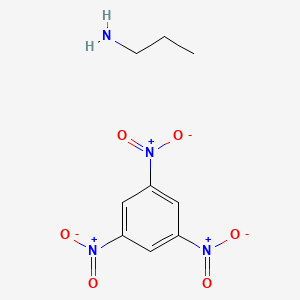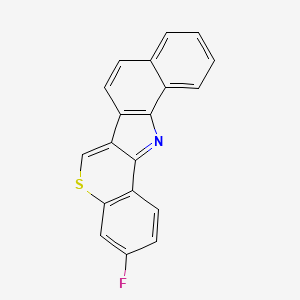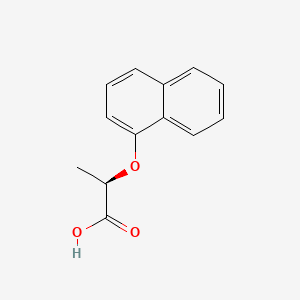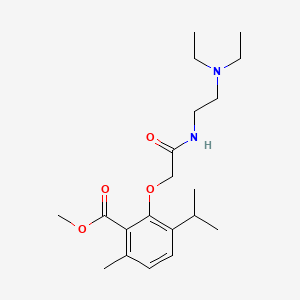
p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester typically involves multiple steps:
Starting Material: The synthesis begins with p-Cymene, a naturally occurring aromatic hydrocarbon.
p-Cymene is carboxylated to form p-Cymene-2-carboxylic acid.Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Amidation: The ester is reacted with diethylaminoethylamine to introduce the diethylaminoethylcarbamoylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the aliphatic side chains.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing polymers and other advanced materials.
作用機序
The mechanism of action of p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethylcarbamoylmethoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester
- p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethoxy)-, methyl ester
Uniqueness
Compared to similar compounds, p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester has a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the diethylaminoethylcarbamoylmethoxy group distinguishes it from other derivatives, providing unique chemical and biological properties.
特性
CAS番号 |
53206-91-0 |
|---|---|
分子式 |
C20H32N2O4 |
分子量 |
364.5 g/mol |
IUPAC名 |
methyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H32N2O4/c1-7-22(8-2)12-11-21-17(23)13-26-19-16(14(3)4)10-9-15(5)18(19)20(24)25-6/h9-10,14H,7-8,11-13H2,1-6H3,(H,21,23) |
InChIキー |
DTRYRQSAXWHXNC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)COC1=C(C=CC(=C1C(=O)OC)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


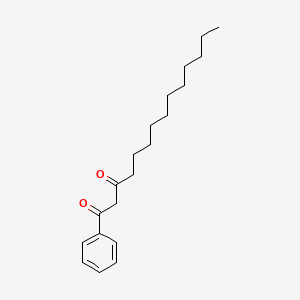

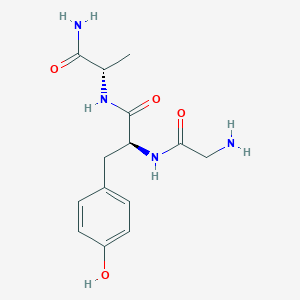
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
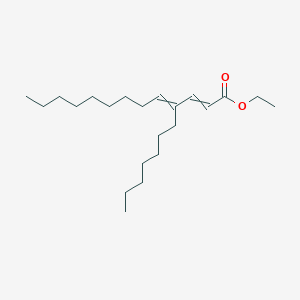
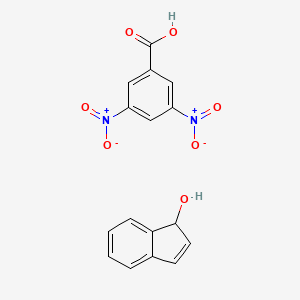
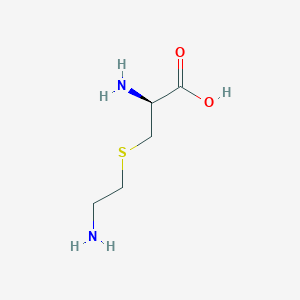
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
